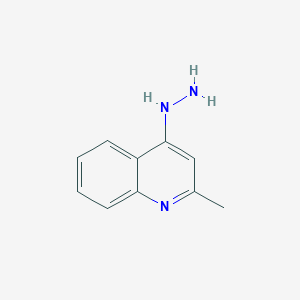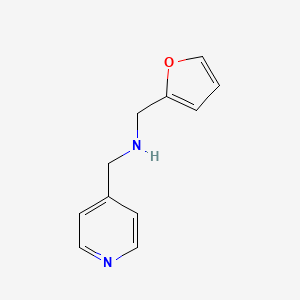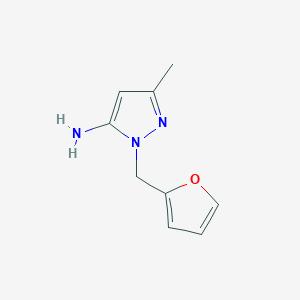
4-Hidrazinil-2-Metilquinolina
Descripción general
Descripción
4-Hydrazinyl-2-Methylquinoline is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a hydrazine group attached to the quinoline ring system, which is known for its pharmacological potential, including antimalarial, antituberculosis, and antiviral activities, as well as antioxidant properties .
Synthesis Analysis
The synthesis of 4-Hydrazinyl-2-Methylquinoline derivatives can be achieved through different methods. One approach involves the reaction of 4-chloro-2-methylquinolines with hydrazine hydrate, leading to the formation of 6(8)-substituted 4-hydrazino-2-methylquinolines . Another method includes the regioselective C4-hydrazinylation of 2,4-dichloroquinolines, which stops at the mono-substitution product with high regioselectivity at the C4 position . Additionally, the reaction of 2-hydrazinoquinolines with trifluoromethyl-β-diketones has been studied, yielding various pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of the synthesized 4-Hydrazinyl-2-Methylquinoline derivatives has been elucidated using various spectroscopic techniques, including IR, NMR (1H and 13C), and mass spectral data. X-ray structure analysis and theoretical calculations have also been employed to confirm the formation of the compounds . The structural revision of certain derivatives has been carried out based on spectral data, leading to the correct identification of the compounds .
Chemical Reactions Analysis
4-Hydrazinyl-2-Methylquinoline undergoes various chemical reactions, leading to the formation of different heterocyclic structures. For instance, its interaction with dicarboxylic acid anhydrides under mild conditions results in the synthesis of hydrazidoacids, which can undergo further transformations . Reactions with derivatives of 1,3-cyclanediones yield hydrazinomethylene and 1-hydrazinoethylidene derivatives . Additionally, the reaction with acetylacetone leads to the formation of 1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydrazinyl-2-Methylquinoline derivatives have been explored in various studies. These compounds are generally classified as low to moderately toxic based on in silico and in vivo evaluations . Their antioxidant activity has been investigated, with some derivatives showing superior effects compared to reference drugs . The wide range of biological activities and the potential for structural modifications make these derivatives interesting candidates for further research and development in pharmaceutical applications.
Aplicaciones Científicas De Investigación
Síntesis de Quinolinil-Pirazoles
“4-Hidrazinil-2-Metilquinolina” se puede utilizar en la síntesis de quinolinil-pirazola . Los quinolinil-pirazola se han estudiado ampliamente debido a su versatilidad en muchos campos importantes y su interacción distintiva con las células . Estos nuevos heterociclos son diseñados y sintetizados por químicos a través de nuevas estrategias .
Aplicaciones Farmacológicas
Los quinolinil-pirazola, que se pueden sintetizar usando “this compound”, se han encontrado que tienen importantes aplicaciones farmacológicas . Se han examinado su eficacia frente a los fármacos típicos del mercado .
Desarrollo de Fármacos Menos Tóxicos y Más Potentes
El estudio de los quinolinil-pirazola, incluidos los sintetizados utilizando “this compound”, puede inspirar a los químicos sintéticos y medicinales que buscan fármacos menos tóxicos y más potentes para el tratamiento de diversas amenazas para la salud .
Procesos Químicos Verdes y Sostenibles
Existe una expectativa social de que los químicos sintéticos y medicinales produzcan procesos químicos más ecológicos y sostenibles . El estudio y la aplicación de “this compound” pueden contribuir a este objetivo .
Aplicaciones Anticancerígenas
Los derivados de quinolina, como los que se pueden sintetizar utilizando “this compound”, se han encontrado que tienen actividades anticancerígenas .
Aplicaciones Antiinflamatorias
Los derivados de quinolina también tienen actividades antiinflamatorias . Por lo tanto, “this compound” podría utilizarse potencialmente en el desarrollo de fármacos antiinflamatorios .
Direcciones Futuras
Quinoline and its derivatives, including 4-Hydrazinyl-2-Methylquinoline, continue to be areas of active research due to their versatile applications in various fields . Future directions may include the development of new synthesis methods, exploration of novel applications, and further investigation of their biological activities .
Propiedades
IUPAC Name |
(2-methylquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPXSDQQZREXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366247 | |
| Record name | 4-Hydrazinyl-2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
49612-00-2 | |
| Record name | 4-Hydrazinyl-2-Methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)
